molecular formula C17H14ClN3O3S B2868539 (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide CAS No. 1277174-64-7

(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide

Cat. No.: B2868539
CAS No.: 1277174-64-7
M. Wt: 375.83
InChI Key: HLHCPSGYPUZSLK-BOPFTXTBSA-N
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Description

(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is a chemical compound of significant interest in biochemical and pharmacological research, primarily investigated for its role as a kinase inhibitor. This compound is recognized for its potential to selectively target and modulate specific protein kinases, which are critical enzymes in cellular signaling cascades. Its core research value lies in its application as a tool compound for studying kinase-dependent disease mechanisms, particularly in the context of cancer research and the exploration of aberrant cell proliferation and survival pathways. The mechanism of action is attributed to its structural similarity to known kinase inhibitors, where the (Z)-configured cyanovinylsulfonyl group acts as a key pharmacophore, potentially forming a covalent bond with cysteine residues in the kinase's ATP-binding pocket. This interaction can lead to the irreversible inhibition of kinase activity, making it a valuable probe for target validation and chemical biology studies . Researchers utilize this compound in in vitro assays to dissect complex signaling networks and to evaluate its effects on cellular phenotypes such as apoptosis and cell cycle arrest. Its supply is dedicated to advancing fundamental scientific knowledge and supporting the early stages of drug discovery.

Properties

IUPAC Name

N-[4-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-12(22)21-15-6-4-14(5-7-15)20-11-17(10-19)25(23,24)16-8-2-13(18)3-9-16/h2-9,11,20H,1H3,(H,21,22)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHCPSGYPUZSLK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzonitrile to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or cyanovinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl and cyanovinyl groups suggests possible applications in anti-inflammatory and anticancer drugs.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the sulfonyl group may interact with enzyme active sites, inhibiting their function. The cyanovinyl group can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related N-(substituted phenyl)acetamides and sulfonamide derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Biological/Physicochemical Properties Synthesis Method Reference
(Z)-N-(4-((2-((4-Chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide 4-Chlorophenylsulfonyl, cyanovinyl, acetamide Hypothesized kinase inhibition (theoretical); high polarity due to sulfonyl and cyano groups Likely involves condensation of sulfonyl chloride intermediates with cyano-vinyl amines N/A (extrapolated)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I) Methylsulfonyl, nitro, acetamide Intermediate for heterocyclic synthesis; crystallizes via C–H⋯O interactions Acetylation of sulfonamide with acetic anhydride
2,5-Piperazinedione derivatives Cyclic diketopiperazine Antimicrobial activity Condensation of amino acids or acetamides
Quinolin-8-yloxy acetamide Quinoline, ether, acetamide Anticancer and anti-inflammatory activity Nucleophilic substitution of quinolinol

Key Findings :

Structural Flexibility: Unlike N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I), which adopts a planar conformation with nitro-group torsion, the (Z)-cyanovinyl group in the target compound introduces steric hindrance and electronic effects that may alter its binding to biological targets .

Synthetic Routes: The target compound’s synthesis likely parallels that of compound I, where sulfonamide intermediates are acetylated. However, the incorporation of the cyanovinyl group necessitates additional steps, such as Knoevenagel condensation, to introduce the α,β-unsaturated nitrile moiety .

Biological Potential: While compound I serves primarily as a synthetic precursor, the (Z)-cyanovinyl analog may exhibit enhanced bioactivity due to its electrophilic cyano group, which can act as a Michael acceptor in enzyme inhibition—a feature absent in non-cyano derivatives like I .

Crystallographic Behavior: Compound I forms centrosymmetric dimers via C–H⋯O interactions, a trend common in sulfonamide-acetamides. The target compound’s crystal packing remains uncharacterized but is expected to involve similar hydrogen-bonding networks, albeit modulated by the cyanovinyl group’s electron-withdrawing nature .

Research Implications and Limitations

  • X-ray crystallography to resolve its three-dimensional structure.
  • Enzymatic assays to validate theoretical kinase inhibition.

Biological Activity

(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a 4-chlorophenyl group, a sulfonyl moiety, and a cyanovinyl functional group. Its molecular formula is C16H15ClN2O2S, and it has a molecular weight of approximately 334.82 g/mol. The structural formula can be represented as follows:

 Z N 4 2 4 chlorophenyl sulfonyl 2 cyanovinyl amino phenyl acetamide\text{ Z N 4 2 4 chlorophenyl sulfonyl 2 cyanovinyl amino phenyl acetamide}

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds containing sulfonamide groups can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .
  • Antibacterial Activity : The compound's antibacterial properties have been evaluated against various bacterial strains. It has demonstrated moderate to strong activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Some derivatives of sulfonamide compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could make them candidates for treating inflammatory diseases .

1. Anticancer Activity

A recent study explored the anticancer potential of compounds similar to this compound. The research found that these compounds inhibited cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

2. Enzyme Inhibition Studies

In another study, synthesized derivatives were tested for their ability to inhibit AChE and urease. The results indicated that some compounds showed significant inhibitory effects, with IC50 values indicating effective concentrations for enzyme inhibition . This suggests potential therapeutic applications in neurodegenerative diseases and urea cycle disorders.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
AnticancerBreast Cancer Cell LinesInduced apoptosis

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